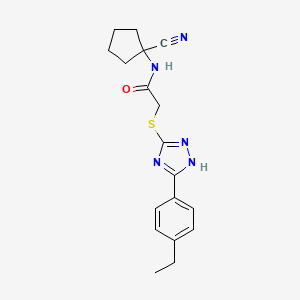

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a cyanocyclopentyl moiety and a 4-ethylphenyl-substituted triazole ring. Its synthesis involves the reaction of N-(1-cyanocyclopentyl)acetamide with intermediates derived from phenyl isothiocyanates and subsequent functionalization steps, as reported in studies focusing on thiazoline and triazole derivatives .

Properties

Molecular Formula |

C18H21N5OS |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H21N5OS/c1-2-13-5-7-14(8-6-13)16-20-17(23-22-16)25-11-15(24)21-18(12-19)9-3-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,21,24)(H,20,22,23) |

InChI Key |

TWQYGMLWGXEPLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3(CCCC3)C#N |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

Molecular Characteristics:

- Molecular Formula: C18H21N5OS

- Molecular Weight: 355.5 g/mol

- IUPAC Name: N-(1-cyanocyclopentyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

The compound features a triazole ring and a sulfanylacetamide moiety, which are critical for its biological interactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the triazole ring allows for potential inhibition of various enzymatic pathways, while the sulfanylacetamide group may facilitate binding to target proteins. These interactions can modulate cellular processes including:

- Cell Signaling: By inhibiting key signaling pathways that are often dysregulated in diseases.

- Gene Expression: Potentially influencing transcription factors involved in cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies suggest that triazole derivatives can exhibit antifungal and antibacterial activities. The specific interactions with microbial enzymes may lead to the inhibition of growth or replication.

- Anticancer Activity: Some derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The triazole moiety is known for its role in targeting cancer-related pathways.

- Anti-inflammatory Effects: There is evidence indicating that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels in animal models |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. Among these compounds, one closely related to this compound demonstrated significant inhibition of cell viability at low micromolar concentrations. The mechanism was attributed to the compound's ability to induce G0/G1 phase arrest and activate apoptotic pathways.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole compounds revealed that this compound exhibited potent activity against Candida albicans and Staphylococcus aureus. The study highlighted the compound's ability to disrupt cell wall synthesis through enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioacetamide Backbone

The compound shares a core structure with several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole ring and acetamide side chains. Key analogues include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

VUAA1’s 3-pyridinyl substituent enables π-π stacking with odorant receptors, facilitating its role as an Orco agonist .

Synthetic Accessibility :

- The target compound’s synthesis involves multi-step reactions, including nitrile reduction and thiourea formation, similar to protocols for MAO inhibitors .

- VUAA1 and Compound 7c are synthesized with comparable yields (~75%), suggesting scalable routes for triazole-thioacetamide derivatives .

Thermal Stability :

- Melting points for analogues range from 88–184°C, with pyridinyl and allyl groups (e.g., Compound 6a) conferring higher thermal stability compared to alkyl-substituted derivatives .

Functional Analogues with Modified Acetamide Moieties

Table 2: Functional Group Modifications and Activity

Key Observations :

- The target compound’s cyanocyclopentyl group contrasts with benzodioxole or chlorophenyl modifications, which improve aqueous solubility or optoelectronic properties, respectively .

- Thioacetamide derivatives with extended aromatic systems (e.g., distyrylpyridinyl) exhibit fluorescence, highlighting structural versatility for non-therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.